(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-2-1-3-15(7-14)23(24)25)19-22-16(10-28-19)12-4-5-17-18(6-12)27-11-26-17/h1-7,9-10,21H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUZNRWIAPCQDW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=CC=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and a nitrophenyl group, which suggest diverse pharmacological applications.
Structural Overview
The molecular formula of this compound is C19H12N4O4S, with a molecular weight of 392.39 g/mol. The presence of the acrylonitrile functional group indicates that it may participate in various chemical reactions, potentially leading to the synthesis of derivatives with enhanced biological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C19H12N4O4S |
| Molecular Weight | 392.39 g/mol |
| Structural Features | Thiazole ring, Benzo[d][1,3]dioxole, Nitrophenyl group |
Predicted Biological Activities
Computer-aided predictions suggest that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could exhibit various biological activities. Compounds with similar structures have been associated with:
- Anticancer Properties : Related thiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis and causing cell cycle arrests in various cancer cell lines.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can be crucial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the efficacy of thiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile exhibited lower IC50 values compared to standard chemotherapeutics, suggesting potent anticancer properties.
- Mechanistic Insights : Research on similar compounds has demonstrated their ability to induce apoptosis through mitochondrial pathways and inhibit specific kinases involved in cancer cell survival .
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiazole and Benzodioxole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Acrylonitrile Functional Group : This group contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activities
The unique combination of structural elements in (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile suggests several promising applications:
Antimicrobial Activity
Research indicates that compounds with similar thiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The specific interactions of this compound with microbial targets could enhance its therapeutic potential.
Anticancer Properties
Compounds containing thiazole rings have been extensively studied for their anticancer activities. The structural configuration of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of tumor growth .
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties, suggesting that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could also be effective in treating inflammatory diseases . The presence of nitrophenyl groups may enhance this activity by modulating inflammatory pathways.
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of related compounds, researchers found that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
Another research effort focused on thiazole-based compounds demonstrated their ability to inhibit cancer cell lines in vitro. The findings suggested that modifications similar to those found in (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could lead to improved anticancer agents .
Comparison with Similar Compounds
Key Analogues Identified in Evidence
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Thiazole Substituent: Phenyl group at position 4. Aniline Substituent: 2-Fluoro-5-nitro group.
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile (): Thiazole Substituent: 3,4-Dichlorophenyl group at position 4. Aniline Substituent: Benzodioxolyl group. Key Difference: The dichlorophenyl group on the thiazole enhances lipophilicity, while the benzodioxolylamino group replaces the nitroaniline, reducing electron-withdrawing effects .
- General Structure : 2-(Benzothiazol-2-yl)-3-arylacrylonitriles.
- Variability : Aromatic aldehydes with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups.
- Key Difference : The target compound’s benzodioxolyl-thiazole and nitroaniline substituents distinguish it from simpler aryl derivatives in this series .
Substituent Impact on Properties
| Compound | Thiazole Substituent | Aniline Substituent | Electronic Effects |
|---|---|---|---|
| Target Compound | 4-Benzo[d][1,3]dioxol-5-yl | 3-Nitro | Strong electron-withdrawing nitro group enhances electrophilicity; benzodioxole provides moderate electron donation. |
| (E)-3-(2-Fluoro-5-nitroanilino) derivative | 4-Phenyl | 2-Fluoro-5-nitro | Fluorine’s inductive effect increases polarity; meta-nitro enhances resonance effects. |
| (E)-3-(Benzodioxolylamino) derivative | 4-(3,4-Dichlorophenyl) | Benzo[d][1,3]dioxol-5-ylamino | Dichlorophenyl increases lipophilicity; benzodioxolylamino introduces steric bulk. |
Research Findings and Methodological Considerations
Structural Comparison Techniques
highlights graph-based methods for comparing chemical structures, emphasizing the importance of identifying common subgraphs (e.g., the acrylonitrile-thiazole backbone) and divergent substituents. This approach aligns with the analysis above, where the benzodioxole and nitroaniline groups differentiate the target compound from analogues .
Q & A
Basic Research Question
- Benzodioxol : Enhances electron density via resonance, stabilizing the thiazole ring and modulating π-π interactions in biological targets.
- 3-Nitrophenyl : Introduces strong electron-withdrawing effects, increasing electrophilicity at the acrylonitrile double bond, which is critical for Michael addition reactions .
Advanced Research Question What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound? Computational studies (e.g., Fukui function analysis) reveal that the acrylonitrile β-carbon is the most electrophilic site. Steric hindrance from the thiazole ring directs nucleophiles to the α-position .
How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results?
Q. Methodological Approach
- Control experiments : Verify purity via HPLC and confirm stereochemistry (E/Z isomerism) using NOESY NMR.
- Dose-response studies : Assess bioactivity across multiple concentrations to rule out solubility artifacts.
- Structural analogs : Synthesize derivatives (e.g., replacing 3-nitrophenyl with 4-cyanophenyl) to isolate functional group contributions .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Fragment-based design : Synthesize analogs with modifications to the thiazole (e.g., 4-methylthiazole) or benzodioxol (e.g., methylenedioxy removal) to evaluate potency changes.
- Molecular docking : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., kinase enzymes). Validate with SPR (surface plasmon resonance) binding assays .
How do solvent and temperature conditions affect its stability during storage?
Q. Methodological Answer
- Accelerated stability studies : Store aliquots in DMSO, ethanol, or solid state at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS over 1–6 months.
- Light sensitivity : Use amber vials to prevent nitro group photodegradation.
What advanced techniques validate its mechanism of action in biological systems?
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding.
- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative genes and assessing bioactivity loss .
How can computational models predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
